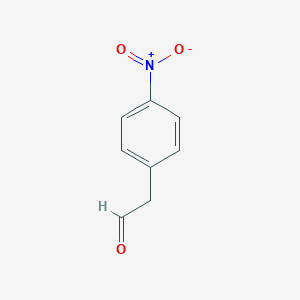

(4-Nitro-phenyl)-acetaldehyde

Descripción general

Descripción

“(4-Nitro-phenyl)-acetaldehyde” is a chemical compound with the molecular formula C8H7NO3 . It is also known by other names such as “2-(4-nitrophenyl)acetaldehyde” and "p-Nitrophenylacetaldehyde" . The compound has a molecular weight of 165.15 g/mol .

Molecular Structure Analysis

The InChI representation of the compound isInChI=1S/C8H7NO3/c10-6-5-7-1-3-8(4-2-7)9(11)12/h1-4,6H,5H2 . The compound’s structure contains an imine (-C=N-) functional group . Chemical Reactions Analysis

The catalytic reduction of 4-nitrophenol (4-NP) has been used as a benchmark reaction to assess the activity of nanostructured materials . Thousands of researchers have explored their synthesized efficient catalytic nanostructured materials by performing the catalytic reduction of 4-NP .Physical And Chemical Properties Analysis

“(4-Nitro-phenyl)-acetaldehyde” is an orange solid . It has a topological polar surface area of 62.9 Ų and a complexity of 168 . The compound has a XLogP3 value of 1.5, indicating its lipophilicity .Aplicaciones Científicas De Investigación

Reductive Cleavage of Methionine-Containing Peptides

“(4-Nitro-phenyl)-acetaldehyde” is used with iodoacetic acid for the reductive cleavage of methionine-containing peptides . This application is particularly useful in proteomics and peptide mapping, where the identification and characterization of proteins are of utmost importance.

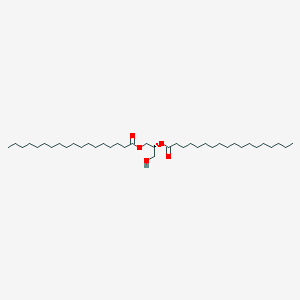

Esterase and Lipase Activity Assays

This compound serves as a substrate in assays for esterase and lipase activity . These enzymes play crucial roles in biological systems, and their activity assays are important in various fields, including clinical diagnostics, food industry, and environmental monitoring.

Methanolysis or Hydrolysis Activity Evaluation

Inorganic complexes have been evaluated for their methanolysis or hydrolysis activity using "(4-Nitro-phenyl)-acetaldehyde" . This application is significant in the study of catalysis and reaction mechanisms.

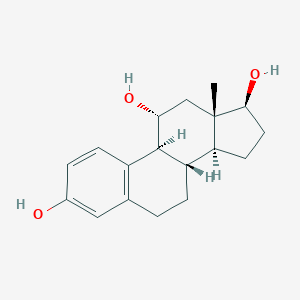

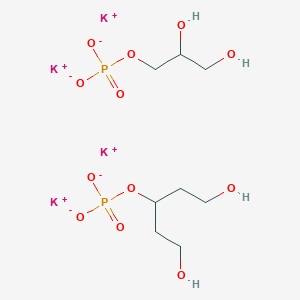

RNA Model Phosphodiester Hydrolysis

2-Hydroxypropyl 4-nitrophenyl phosphate (HPNP), a related compound, has been studied for its role in mimicking RNA’s phosphodiester bond hydrolysis. This research contributes to our understanding of RNA’s chemical behavior.

Studies of Dinuclear Zn (II) Complexes

HPNP’s interaction with a dinuclear Zn (II) complex was explored, offering a deeper understanding of phosphoester chemistry. This research is valuable in the field of coordination chemistry and catalysis.

Influence of Metal Ions

Research has found that divalent metal ions like Zn2+ and Cu2+ significantly accelerate the intramolecular transesterification reaction of HPNP. This showcases the role of metal ions in modulating chemical reactions.

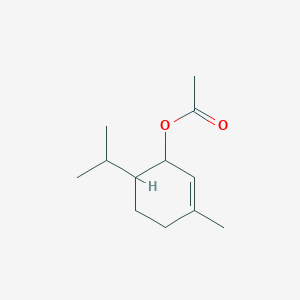

Organic Solvent Effects

The impact of various organic solvents on the acid-catalyzed transesterification of HPNP has been investigated. This research highlights the significance of solvent choice in chemical reactions.

Phosphodiesterase Mimicking

Zn (II) complexes with organic functional groups have been explored as catalysts for HPNP cleavage, contributing to the development of artificial enzymes that mimic phosphodiesterase activity. This research has potential applications in the design of new therapeutic agents.

Mecanismo De Acción

Target of Action

It’s known that 4-nitrophenol, a similar compound, is a product of the enzymatic cleavage of several synthetic substrates such as 4-nitrophenyl phosphate and 4-nitrophenyl acetate . These substrates are used to assay various enzymes, suggesting that (4-Nitro-phenyl)-acetaldehyde may also interact with certain enzymes as its primary targets.

Mode of Action

The reduction of 4-nitrophenol, a related compound, to 4-aminophenol is a commonly used model reaction to assess the catalytic activity of metallic nanoparticles . This reaction is considered both a potentially important step in industrial water treatment and an attractive, commercially relevant synthetic pathway

Biochemical Pathways

This reduction is considered a universally accepted model catalytic reaction due to the easy measurement of kinetic parameters . The reduction of 4-nitrophenol is affected by various parameters, including the size and structure-dependent catalytic activity, structural chemistry of the active nanoparticles, reconstruction of nanoparticles surface, and functions of diffusion to control catalytic activity .

Pharmacokinetics

For example, the drug-likeness and ADME-Toxicity properties of p-Nitrophenyl hydrazones were evaluated . The results showed that these compounds passed Lipinski’s, Egan’s, Veber’s, Muegge’s, and Ghose’s rules, indicating good drug-like properties .

Result of Action

The reduction of 4-nitrophenol to 4-aminophenol is a commonly used model reaction to assess the catalytic activity of metallic nanoparticles . This reaction is considered both a potentially important step in industrial water treatment and an attractive, commercially relevant synthetic pathway

Action Environment

It’s known that the solvent used in the reduction of 4-nitrophenol, a related compound, can significantly affect the reaction kinetics . For example, the addition of methanol, ethanol, or isopropanol to the reaction mixture leads to a dramatic decrease in the reaction rate . Therefore, it’s plausible that the action, efficacy, and stability of (4-Nitro-phenyl)-acetaldehyde may also be influenced by environmental factors such as the solvent used.

Propiedades

IUPAC Name |

2-(4-nitrophenyl)acetaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO3/c10-6-5-7-1-3-8(4-2-7)9(11)12/h1-4,6H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDXLKCBBPVHYSO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC=O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60471616 | |

| Record name | (4-Nitrophenyl)acetaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60471616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1460-05-5 | |

| Record name | (4-Nitrophenyl)acetaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60471616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

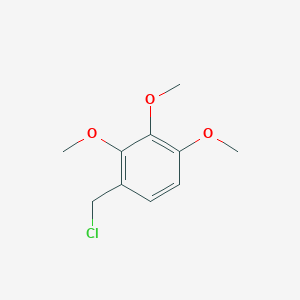

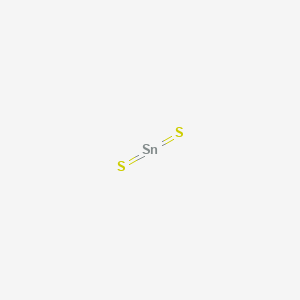

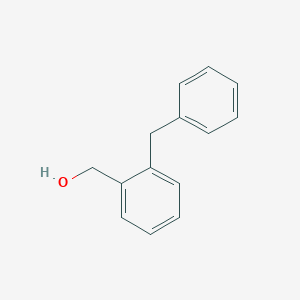

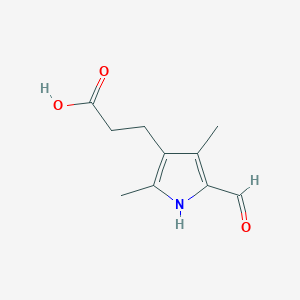

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[Bis(2-chloroethyl)amino]benzaldehyde](/img/structure/B74123.png)